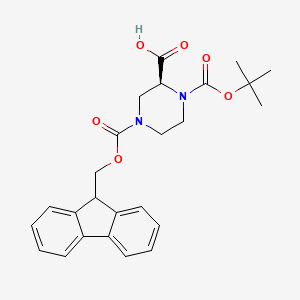

(S)-1-N-Boc-4-N-Fmoc-哌嗪-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid

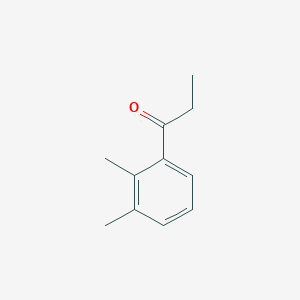

The synthesis of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is not directly reported in the provided papers. However, the synthesis of closely related compounds has been described. A straightforward synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid starting from L- or D-serine and ethyl glyoxylate is reported, which could provide insights into the synthesis of the compound . The synthesis process involves the creation of piperazine derivatives that are evaluated as constituents in tetrapeptides, with their secondary structure studied by (1)H NMR spectroscopy .

Molecular Structure Analysis

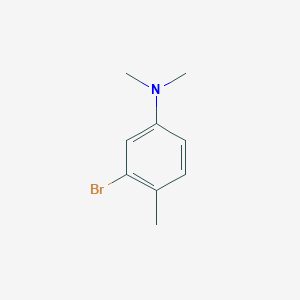

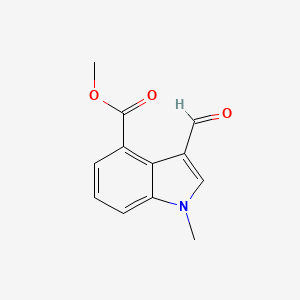

The molecular structure of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid can be inferred from the related compounds discussed in the papers. The presence of Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups suggests that the compound would have significant steric hindrance and would be used in peptide synthesis to protect the amine functionalities during the synthesis process . The piperazine ring is a common structural motif in pharmaceuticals and provides a rigid scaffold that can adopt different conformations in peptides, as observed in the study of Boc-Val-(S)-PCA-Gly-Leu-OMe and Boc-Val-(R)-PCA-Gly-Leu-OMe .

Chemical Reactions Analysis

The chemical reactions involving (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid would likely be centered around its role in peptide synthesis. The Boc and Fmoc groups are used to protect the amine groups during the synthesis and can be removed under specific conditions. For example, piperazine has been used as an Nα-Fmoc deprotection reagent in Fmoc-solid phase peptide synthesis, which suggests that it could be involved in the deprotection of the Fmoc group in the compound of interest . The study also indicates that piperazine causes the least side reactions compared to other bases, which is an important consideration in the synthesis of sensitive peptide sequences .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid would be influenced by the protective groups and the piperazine ring. The Boc group is known to be stable under acidic conditions but can be removed with strong acids, while the Fmoc group is stable under basic conditions but can be removed with piperazine, which is less likely to cause side reactions or racemization . The piperazine ring itself is a flexible and polar structure, which can contribute to the solubility and conformational behavior of the compound in solution, as seen in the different conformations adopted by related tetrapeptides .

科学研究应用

在治疗中使用的哌嗪衍生物

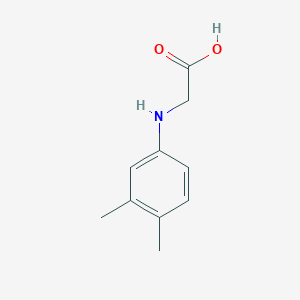

哌嗪衍生物,包括类似于“(S)-1-N-Boc-4-N-Fmoc-哌嗪-2-羧酸”的结构,在药物发现和开发中发挥着关键作用。这些衍生物表现出广泛的药理活性,使它们对于创造具有抗精神病、抗组胺、抗心绞痛、抗抑郁、抗癌、抗病毒、抗炎症等治疗效果的药物非常有价值。通过修改哌嗪核上的取代模式,显著影响了所得分子的药用潜力,从而实现了针对各种疾病设计药物的定制设计。基于哌嗪的分子的多功能性和广泛潜力突显了它们在药物作用团探索和药物发现过程中的重要性(Rathi et al., 2016)。

羧酸对生物催化剂的抑制作用

羧酸,包括与哌嗪衍生物相关的那些,已显示出对用于生物可再生化学品发酵生产的微生物具有抑制作用。了解羧酸对微生物的抑制机制对于制定增强微生物耐受性和稳健性的策略至关重要,从而促进生物技术应用中更高的产量和生产率。对羧酸对微生物的抑制的洞察可以为设计更高效的生物可再生化学品生产过程提供信息,突显了羧酸衍生物在药理学和生物技术中的跨学科应用(Jarboe et al., 2013)。

哌嗪类似物的抗分枝杆菌活性

哌嗪衍生物在对抗结核分枝杆菌,包括多药耐药(MDR)和极端耐药(XDR)菌株方面表现出显著潜力。哌嗪作为抗结核病分子的核心构建块的结构多样性对于开发新的、更安全、更有效的抗分枝杆菌药物至关重要。这突显了哌嗪衍生物在应对结核病带来的全球健康挑战中的关键作用,以及对这些化合物在治疗应用中持续探索的需求(Girase et al., 2020)。

安全和危害

The safety and hazards associated with such compounds would depend on their specific structure and how they are used. General safety measures when handling such compounds could include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation14.

未来方向

The future directions in the research and application of such compounds would depend on the specific field in which they are used. This could include new methods of synthesis, new applications, and improvements in safety and efficiency151617.

Please note that this is a general analysis and the specific details could vary depending on the exact structure of the compound and the context in which it is used. For a detailed analysis, you may need to consult scientific literature or experts in the field.

属性

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-12-26(14-21(27)22(28)29)23(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHNNCSUTNWKFC-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427825 |

Source

|

| Record name | (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid | |

CAS RN |

1034574-30-5 |

Source

|

| Record name | (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

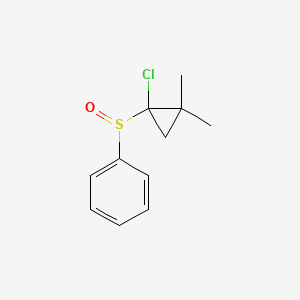

![[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene](/img/structure/B1337655.png)

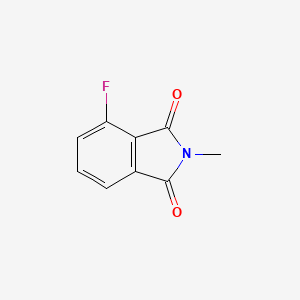

![1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1337678.png)